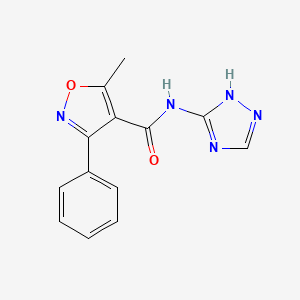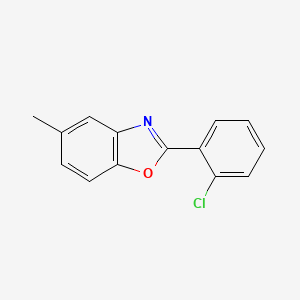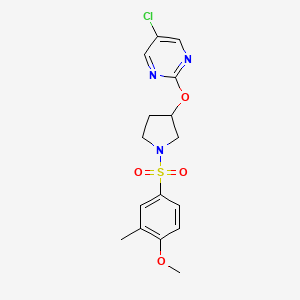
Tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-hydroxyazetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-hydroxyazetidine-1-carboxylate" is a chemical of interest in the field of organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related structures and reactions that can be informative for understanding its properties and potential synthesis routes.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting with protected intermediates. For instance, the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate involves acid-catalyzed hydrolysis followed by glycol cleavage . Similarly, the synthesis of 1H-triazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine is achieved in two steps and can be upscaled to gram amounts, demonstrating the potential for large-scale synthesis of complex molecules . These methods could potentially be adapted for the synthesis of "Tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-hydroxyazetidine-1-carboxylate" by considering the functional groups and the steric hindrance of the tert-butyl group.
Molecular Structure Analysis
The molecular structure of compounds similar to the one of interest is often characterized using X-ray crystallography. For example, an X-ray structural investigation was carried out on the adduct of 1,3-di(tert-butyl)-2,4-di(tert-butylamido)diazadiphosphetidine with carbon disulfide, revealing detailed geometric parameters . This technique could be employed to determine the precise three-dimensional structure of "Tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-hydroxyazetidine-1-carboxylate," which is crucial for understanding its reactivity and interactions.
Chemical Reactions Analysis
The reactivity of tert-butyl substituted compounds is highlighted in several studies. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives undergo reactions with L-selectride to yield hydroxypiperidine carboxylates . Additionally, silylmethyl-substituted aziridine and azetidine compounds demonstrate efficient reactions with nitriles and carbonyl substrates . These studies suggest that the tert-butyl group can influence the reactivity and selectivity of reactions, which is relevant for the chemical reactions analysis of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted compounds can be studied using various analytical techniques. Gas-liquid chromatography and mass spectral analysis have been used to analyze mono-, di-, and tricarboxylates as their tert-butyldimethylsilyl derivatives, providing retention data and characteristic fragmentation patterns . These methods could be applied to determine the properties of "Tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-hydroxyazetidine-1-carboxylate," such as its volatility, stability, and fragmentation behavior under mass spectrometry.
Applications De Recherche Scientifique
Synthesis and Protease Inhibition
Tert-butyl derivatives have been synthesized and evaluated for their inhibitory activity against various proteases, such as the severe acute respiratory syndrome coronavirus protease (SARS-CoV 3CLpro). For instance, a study involved the synthesis of trifluoromethyl-β-amino alcohol, which led to the creation of peptides with inhibitory action against SARS-CoV 3CLpro, demonstrating the compound's relevance in antiviral research (Sydnes et al., 2006).
Anticancer and Antimicrobial Applications
Tert-butyl derivatives have shown promising results in anticancer and antimicrobial studies. For example, novel cytotoxic 3'-(tert-butyl) 3'-dephenyl analogs of paclitaxel and docetaxel have been synthesized, displaying significant activity against melanoma cells and enhanced water solubility, suggesting their potential as more effective therapeutic agents (Ali et al., 1995).
Cardioprotective Agents
Research into cardioprotective agents has identified tert-butyl derivatives as potent inhibitors of malonyl-CoA decarboxylase, with one compound improving cardiac efficiency and function in a rat heart ischemia/reperfusion model. This suggests these compounds' utility in treating ischemic heart diseases (Cheng et al., 2006).
Antibacterial Activity
Several tert-butyl derivatives have been synthesized and screened for their antibacterial activities, showing potent action against both Gram-positive and Gram-negative bacterial strains. This includes novel derivatives that exhibited better activities than their counterparts, highlighting their potential in developing new antibacterial agents (Song et al., 2009).
Antibiotic and Antibiofilm Activity
Tert-butylphenylthiazoles with an oxadiazole linker have been developed as a new class of orally available antibiotics. These compounds not only show promise against methicillin-resistant Staphylococcus aureus but also possess the ability to eradicate biofilms, offering a dual approach to tackling bacterial infections (Kotb et al., 2019).
Propriétés
IUPAC Name |
tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-hydroxyazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO4/c1-8(2,3)17-7(15)13-4-9(16,5-13)10(11,12)6-14/h14,16H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQUEWHZJAZKTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(CO)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-hydroxyazetidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Methoxyphenyl)-2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B3007623.png)
![2-Chloro-5-[(ethoxycarbonyl)amino]benzoic acid](/img/structure/B3007625.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3007626.png)
![N-(dimethylaminomethylidene)-3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B3007627.png)
![N-(3-acetylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B3007628.png)
![2-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenoxy)acetamide](/img/structure/B3007629.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B3007631.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3007633.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B3007635.png)




![7-(4-Ethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B3007646.png)